Multiple studies have explored the effectiveness of strontium ranelate in reducing the risk of fractures and increasing bone mineral density in individuals with osteoporosis. One such study published in Osteoporosis International found that strontium ranelate treatment led to a decrease in the risk of vertebral fractures in postmenopausal women with osteoporosis []. Additionally, research has shown that strontium ranelate can increase bone mineral density in the spine and hip, further strengthening the bones [].
Researchers are actively investigating the mechanisms by which strontium ranelate exerts its effects on bone health. Some theories suggest that it stimulates bone formation by mimicking calcium in the bone-building process and inhibiting the activity of osteoclasts, cells responsible for bone breakdown []. Further research is needed to fully understand the specific cellular and molecular pathways involved.
While strontium ranelate has shown promise in managing osteoporosis, some studies have raised concerns about potential cardiovascular risks associated with its use. In response to these concerns, regulatory bodies in Europe have implemented stricter prescribing guidelines, limiting its use to patients with a high risk of fractures and who cannot tolerate other osteoporosis medications []. Further research is ongoing to definitively assess the safety profile of strontium ranelate.
Irritant